4-(3-Chloro-2-fluorophenyl)-1,2,3,6-tetrahydropyridine;hydrochloride
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Overview
Description
4-(3-Chloro-2-fluorophenyl)-1,2,3,6-tetrahydropyridine;hydrochloride is a chemical compound that has garnered interest in various fields of scientific research. This compound is characterized by the presence of a tetrahydropyridine ring substituted with a 3-chloro-2-fluorophenyl group, and it is typically used in its hydrochloride salt form to enhance its stability and solubility.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-(3-Chloro-2-fluorophenyl)-1,2,3,6-tetrahydropyridine;hydrochloride typically involves the following steps:
Formation of the Tetrahydropyridine Ring: The tetrahydropyridine ring can be synthesized through a cyclization reaction involving appropriate precursors such as 1,5-diketones or 1,4-diketones under acidic or basic conditions.
Substitution Reaction: The introduction of the 3-chloro-2-fluorophenyl group is achieved through a substitution reaction. This can be done using a halogenated phenyl derivative and a suitable nucleophile.
Hydrochloride Salt Formation: The final step involves converting the free base into its hydrochloride salt by reacting it with hydrochloric acid.
Industrial Production Methods
In an industrial setting, the production of this compound may involve more scalable and efficient methods such as:
Continuous Flow Synthesis: This method allows for the continuous production of the compound, improving yield and reducing reaction time.
Catalytic Processes: Utilizing catalysts to enhance reaction rates and selectivity, thereby increasing overall efficiency.
Chemical Reactions Analysis
Types of Reactions
4-(3-Chloro-2-fluorophenyl)-1,2,3,6-tetrahydropyridine;hydrochloride can undergo various chemical reactions, including:
Oxidation: This compound can be oxidized to form corresponding N-oxides or other oxidized derivatives.
Reduction: Reduction reactions can convert it into more reduced forms, potentially altering its pharmacological properties.
Substitution: The chloro and fluoro groups can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Oxidizing Agents: Such as hydrogen peroxide or m-chloroperbenzoic acid for oxidation reactions.
Reducing Agents: Like lithium aluminum hydride or sodium borohydride for reduction reactions.
Nucleophiles: Such as amines or thiols for substitution reactions.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield N-oxides, while substitution reactions can produce a variety of derivatives depending on the nucleophile employed.
Scientific Research Applications
Chemistry
In chemistry, this compound is used as a building block for the synthesis of more complex molecules. Its unique structure allows for the exploration of various chemical transformations and the development of new synthetic methodologies.
Biology
In biological research, 4-(3-Chloro-2-fluorophenyl)-1,2,3,6-tetrahydropyridine;hydrochloride is studied for its potential interactions with biological targets. It can serve as a probe to investigate biochemical pathways and mechanisms.
Medicine
This compound has potential applications in medicinal chemistry, particularly in the development of new therapeutic agents. Its structural features may contribute to its activity against certain biological targets, making it a candidate for drug discovery.
Industry
In the industrial sector, this compound can be used in the production of specialty chemicals and intermediates. Its reactivity and functional groups make it valuable for various industrial processes.
Mechanism of Action
The mechanism of action of 4-(3-Chloro-2-fluorophenyl)-1,2,3,6-tetrahydropyridine;hydrochloride involves its interaction with specific molecular targets. These targets may include enzymes, receptors, or other proteins that play a role in its biological activity. The exact pathways and interactions depend on the specific context of its use, whether in biological systems or chemical reactions.
Comparison with Similar Compounds
Similar Compounds
4-(3-Chloro-2-fluorophenyl)piperidine: Similar in structure but lacks the tetrahydropyridine ring.
3-Chloro-2-fluorophenylboronic acid: Contains the same phenyl group but with different functional groups.
3-Chloro-2-fluorophenyl isocyanate: Another derivative with different reactivity due to the isocyanate group.
Uniqueness
4-(3-Chloro-2-fluorophenyl)-1,2,3,6-tetrahydropyridine;hydrochloride is unique due to its combination of a tetrahydropyridine ring and a 3-chloro-2-fluorophenyl group. This combination imparts distinct chemical and biological properties, making it valuable for specific applications in research and industry.
This detailed overview provides a comprehensive understanding of this compound, covering its synthesis, reactions, applications, and unique features
Properties
IUPAC Name |
4-(3-chloro-2-fluorophenyl)-1,2,3,6-tetrahydropyridine;hydrochloride |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H11ClFN.ClH/c12-10-3-1-2-9(11(10)13)8-4-6-14-7-5-8;/h1-4,14H,5-7H2;1H |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
FIIUVADPPOGMTG-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CNCC=C1C2=C(C(=CC=C2)Cl)F.Cl |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H12Cl2FN |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
248.12 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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